![molecular formula C21H26N4O3S B2634644 2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-morpholinoethyl)acetamide CAS No. 897461-93-7](/img/structure/B2634644.png)
2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-morpholinoethyl)acetamide
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Overview
Description
This compound is a derivative of imidazo[2,1-b]thiazole . Imidazo[2,1-b]thiazole derivatives have attracted much attention due to their wide range of biological properties such as antifungal, antitubercular, antipsychotic, antiviral, and antitumor activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For example, ethyl 2-aminothiazole-4-acetate was treated with 4-chloro-2′-bromoacetophenone in acetone to obtain ethyl 6-(4-chlorophenyl)imidazo[2,1-b]thiazole-3-acetate hydrobromide. The key intermediate 2-[6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetohydrazide was prepared by the reaction of hydrazine hydrate with the previous compound .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of ethyl 2-aminothiazole-4-acetate with 4-chloro-2′-bromoacetophenone to form ethyl 6-(4-chlorophenyl)imidazo[2,1-b]thiazole-3-acetate hydrobromide, followed by the reaction of this compound with hydrazine hydrate to form 2-[6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetohydrazide .Scientific Research Applications
Anticancer Activity
This compound has been used in the design and synthesis of new imidazo[2,1-b]thiazole-based chalcone derivatives, which have been tested for their anticancer activities . The cytotoxic ability of the compounds was tested on different types of cancer cells, including colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), and breast adenocarcinoma (MCF-7). One of the compounds, 3j, showed significant cytotoxic activity on the cancer cells .
Apoptosis Induction
The compound has been found to induce apoptosis in cancer cells. Flow cytometry analysis showed that treatment with compound 3j resulted in mitochondrial membrane depolarization, multicaspase activation, and ultimately apoptosis .
Molecular Docking Studies
In silico molecular docking approaches have been carried out to confirm the experimental observations and investigate the efficacy of the compound . The interactions of the compound on DNA dodecamer and caspase-3 were investigated by molecular docking studies .
Antibacterial Activity
Some derivatives of the compound have shown antibacterial activity. For example, 2-(4-nitro benzyl)-6-(4-bromo phenyl)imidazo[2,1-b][1,3,4]thiadiazole (4Ce) showed activity against Klebsiella at low micromolar concentration .
Antifungal Activity
The compound has also shown antifungal activity. Specifically, 2-(4-nitro benzyl)-6-(4-fluoro phenyl)imidazo[2,1-b][1,3,4]thiadiazole (4Cf) was found to be the most potent antifungal active derivative against C. albicans .
Synthesis of New Derivatives
The compound has been used as a starting material for the synthesis of new derivatives under microwave activation . These derivatives have shown various biological activities, expanding the potential applications of the compound .
Future Directions
Mechanism of Action
Target of Action
Similar compounds have shown significant activity against various types of cancer cells .
Mode of Action
It is known that similar compounds interact with cancer cells and exhibit cytotoxic effects .
Biochemical Pathways
Similar compounds have been found to inhibit the growth of various types of cancer cells .
Result of Action
Similar compounds have demonstrated cytotoxic effects on various types of cancer cells .
properties
IUPAC Name |
2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-morpholin-4-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3S/c1-2-28-18-5-3-16(4-6-18)19-14-25-17(15-29-21(25)23-19)13-20(26)22-7-8-24-9-11-27-12-10-24/h3-6,14-15H,2,7-13H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYEPFNWKOAMZKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NCCN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-morpholinoethyl)acetamide |
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